molecular formula C24H21NO4 B13876325 2-(2,6-Dimethoxyphenoxy)-6-phenylmethoxyquinoline

2-(2,6-Dimethoxyphenoxy)-6-phenylmethoxyquinoline

Cat. No.: B13876325
M. Wt: 387.4 g/mol
InChI Key: QKPWGQQZYTXUKX-UHFFFAOYSA-N
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Description

2-(2,6-Dimethoxyphenoxy)-6-phenylmethoxyquinoline is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes both methoxyphenoxy and phenylmethoxy groups attached to a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethoxyphenoxy)-6-phenylmethoxyquinoline typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dimethoxyphenol with a suitable quinoline derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher throughput. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethoxyphenoxy)-6-phenylmethoxyquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives .

Scientific Research Applications

2-(2,6-Dimethoxyphenoxy)-6-phenylmethoxyquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethoxyphenoxy)-6-phenylmethoxyquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-Dimethoxyphenoxy)-6-phenylmethoxyquinoline stands out due to its unique combination of methoxyphenoxy and phenylmethoxy groups attached to a quinoline core.

Properties

Molecular Formula

C24H21NO4

Molecular Weight

387.4 g/mol

IUPAC Name

2-(2,6-dimethoxyphenoxy)-6-phenylmethoxyquinoline

InChI

InChI=1S/C24H21NO4/c1-26-21-9-6-10-22(27-2)24(21)29-23-14-11-18-15-19(12-13-20(18)25-23)28-16-17-7-4-3-5-8-17/h3-15H,16H2,1-2H3

InChI Key

QKPWGQQZYTXUKX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)OC2=NC3=C(C=C2)C=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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